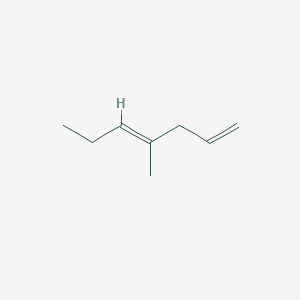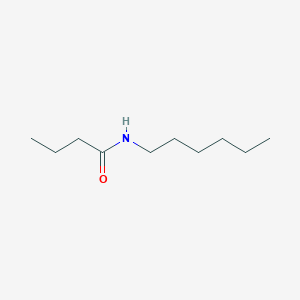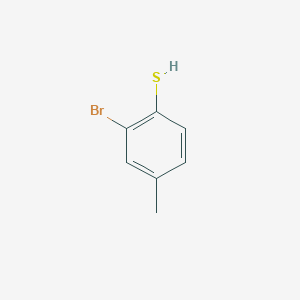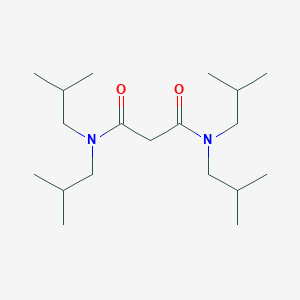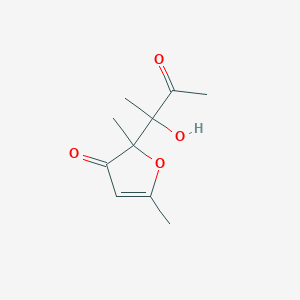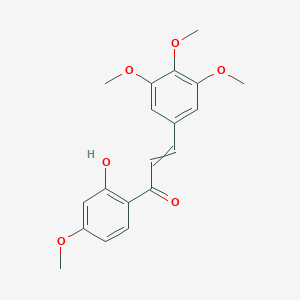
Barium metaphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium metaphosphate is an inorganic substance with the molecular formula Ba(PO3)2. It is a colorless solid that is insoluble in water, but soluble in acidic solutions through “slow dissolution”. It is composed of Ba2+ cations attached to a polyphosphate ((PO3−)n) anion .
Synthesis Analysis
Barium metaphosphate can be prepared by the reaction of barium carbonate with metaphosphoric acid: BaCO3 + 2HPO3 → Ba(PO3)2 + CO2 + H2O. Alternatively, it can be synthesized by the aqueous reaction of barium chloride and sodium metaphosphate: BaCl2(aq) + 2NaPO3(aq) → Ba(PO3)2 + 2NaCl .Molecular Structure Analysis
X-ray crystallography shows that this material is composed of Ba2+ cations attached to a polyphosphate ((PO3−)n) anion .Chemical Reactions Analysis
The combination of sodium and barium polyphosphate forms a low-melting glass with a high coefficient of thermal expansion. The melting point of the glass increases with barium content. This glass makes seals with low melting metals like aluminum (melting point 650 °C). Normal borosilicate glasses soften above the melting point of aluminum .Physical And Chemical Properties Analysis
Barium metaphosphate has a molar mass of 295.27 g/mol. It appears as a powder with a density of 3.63 g/cm3. Its melting point is 1560 °C .Applications De Recherche Scientifique
Optical and Luminescence Properties
Barium metaphosphate is used in the creation of Sm3±doped metaphosphate glasses . These glasses have unique thermal, structural, and luminescent characteristics. The addition of BaO and Sm2O3 to the glass composition increases the refractive index, molar mass, density, glass transition temperature, and dilatometric softening temperature .
Reddish Orange Light Applications
The same Sm3±doped metaphosphate glasses are also used for reddish-orange light applications . The Na2O modifier in the glass composition has a greater influence on Sm3+ emission compared to BaO .
Glass Manufacturing
Barium metaphosphate is used in the manufacturing of various types of glasses . It contributes to the physical properties of the glass, making it suitable for various applications.
Porcelain Production
Barium metaphosphate is used in the production of porcelains . It enhances the durability and aesthetic appeal of the porcelain products.
Enamel Applications
In the enamel industry, barium metaphosphate is used in the production of enamels . It helps in achieving the desired hardness and gloss in the enamel products.
Flame Retardant
Barium metaphosphate acts as a flame retardant . It is used in materials that require resistance to fire.
Phosphors Applications
Barium metaphosphate is used in phosphors applications . It is used in the production of phosphorescent materials that emit light upon exposure to radiation.
Network Depolymerization
The FTIR spectra analysis of barium metaphosphate reveals a network depolymerization that intensifies with rising BaO concentration . This property makes it useful in various scientific research applications.
Safety and Hazards
Orientations Futures
There are ongoing studies examining the thermal, structural, and luminescent characteristics of sodium barium metaphosphate glasses doped with Sm3+. These studies focus on the influence of barium substitution on the physical, thermal, optical, and luminescence properties of Sm3±doped metaphosphate glasses .
Propriétés
InChI |
InChI=1S/Ba.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJIKBGDNBEQME-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO6P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872575 |
Source


|
| Record name | Barium metaphosphate (BaP2O6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium metaphosphate | |
CAS RN |
13762-83-9 |
Source


|
| Record name | Barium metaphosphate (BaP2O6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


